molecular formula C20H26O7 B190897 Cnicin CAS No. 24394-09-0

Cnicin

货号: B190897
CAS 编号: 24394-09-0
分子量: 378.4 g/mol
InChI 键: ZTDFZLVUIVPZDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cnicin is a sesquiterpene lactone, esterified with a substituted acrylic acid, and belongs to the germacranolide class of natural productsThis compound is known for its bitter taste and has been traditionally used as a bitter tonic .

科学研究应用

Cnicin has a wide range of scientific research applications:

作用机制

Target of Action

Cnicin, a sesquiterpene lactone found mainly in Cnicus benedictus L. (Asteraceae), has been identified to target multiple sites. It has shown antiproliferative effects on primary myeloma cells , suggesting a role in cancer treatment. Additionally, it has been found to inhibit the enzyme MurA, which is crucial for peptidoglycan biosynthesis in Escherichia coli . This suggests a potential role as an antimicrobial agent.

Mode of Action

This compound’s mode of action is multifaceted. In the context of cancer treatment, it induces cell death in primary myeloma cells . As an antimicrobial, it inhibits the MurA enzyme, thereby disrupting the peptidoglycan biosynthesis pathway in bacteria .

Biochemical Pathways

This compound affects several biochemical pathways. In cancer cells, it triggers apoptosis, leading to cell death . In bacteria, by inhibiting the MurA enzyme, it disrupts the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall synthesis .

Pharmacokinetics

It has been demonstrated that this compound can be administered orally, which suggests good bioavailability

Result of Action

The result of this compound’s action is the induction of cell death in primary myeloma cells , which could potentially be used in cancer treatment. In bacteria, it leads to the disruption of cell wall synthesis, which could make it a potential antimicrobial agent .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, in the context of nerve regeneration, it has been shown to promote axon growth in various species, including humans . .

准备方法

Cnicin is typically extracted from the leaves and stems of Cnicus benedictus. The extraction process involves chromatographic fractionation. Industrial production methods often include the use of solvents such as ethanol or methanol to extract this compound from the plant material. The extract is then purified using techniques like column chromatography .

化学反应分析

Cnicin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

相似化合物的比较

Cnicin is similar to other sesquiterpene lactones such as parthenolide, which is found in feverfew. Both compounds have anti-inflammatory and anticancer properties. this compound is unique in its ability to promote nerve regeneration and its potential as an antiviral agent . Other similar compounds include artemisinin and helenalin, which also belong to the sesquiterpene lactone family .

属性

IUPAC Name

[10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O7/c1-11-5-4-6-14(9-21)8-17-18(13(3)20(25)27-17)16(7-11)26-19(24)12(2)15(23)10-22/h5,8,15-18,21-23H,2-4,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDFZLVUIVPZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871997
Record name 10-(Hydroxymethyl)-6-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 3,4-dihydroxy-2-methylidenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24394-09-0
Record name 2,3,3a,4,5,8,9,11a-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl 3,4-dihydroxy-2-methylenebutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cnicin
Reactant of Route 2
Cnicin
Reactant of Route 3
Cnicin
Reactant of Route 4
Cnicin
Reactant of Route 5
Cnicin
Reactant of Route 6
Cnicin
Customer
Q & A

Q1: How does cnicin exert its anti-inflammatory effects?

A1: this compound demonstrates anti-inflammatory activity by inhibiting nuclear factor κB (NF-κB) and inducible nitric oxide synthase (iNOS) []. NF-κB plays a crucial role in inflammatory responses, while iNOS is involved in the production of nitric oxide, a mediator of inflammation. By inhibiting these targets, this compound effectively reduces inflammation.

Q2: Does this compound interact with any bacterial targets?

A2: Research indicates that this compound inhibits the bacterial enzyme MurA []. MurA is a key enzyme in peptidoglycan biosynthesis, essential for bacterial cell wall formation. This compound forms a covalent adduct with MurA's substrate, UNAG, through an unusual "anti-Michael" 1,3-addition, leading to enzyme inhibition.

Q3: Can this compound influence microtubule dynamics?

A3: Studies suggest that this compound can inhibit microtubule detyrosination, a process that stabilizes microtubules and can hinder axonal growth []. This inhibition promotes a more dynamic state in microtubules, potentially contributing to the accelerated axon regeneration observed in some studies.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C20H26O7 and a molecular weight of 378.42 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: Structural characterization of this compound commonly employs techniques such as UV, IR, 1H-NMR, and 13C-NMR spectroscopy, as well as mass spectrometry [, , , , , , , , ]. These techniques provide information about the compound's functional groups, connectivity, and stereochemistry.

Q6: Are there any studies on the stability of this compound under different conditions?

A6: While the provided research does not delve into detailed stability studies of this compound, it's worth noting that its biological activity has been demonstrated in various experimental setups, suggesting stability under those specific conditions. Further research is needed to comprehensively evaluate its stability profile.

Q7: Does this compound possess any catalytic properties?

A7: The provided research focuses on this compound's biological activity, particularly its anti-inflammatory, antibacterial, and potential nerve regeneration-promoting effects. There is no evidence suggesting inherent catalytic properties for this compound based on these studies.

Q8: Have computational methods been used to study this compound?

A8: Yes, in silico studies, including molecular docking and ADME (absorption, distribution, metabolism, excretion) predictions, have been conducted with this compound []. These studies help predict potential interactions with biological targets and provide insights into the compound's pharmacokinetic properties. For instance, molecular docking has been used to investigate this compound's interaction with cyclooxygenase-1 and nitric oxide synthase, suggesting potential inhibitory effects [].

Q9: How do structural modifications of this compound affect its antibacterial activity?

A9: Research on this compound analogues, particularly ester derivatives of salonitenolide, indicates that the presence of an ester group at the C-8 position is crucial for antibacterial activity []. Modifications at other positions may impact potency and selectivity.

Q10: Are there specific formulation strategies mentioned to improve this compound's stability or bioavailability?

A10: While the research doesn't explicitly mention specific formulation strategies, it highlights that this compound is often found in extracts prepared using various solvents. Further research is needed to explore targeted formulation approaches for improved delivery and bioavailability.

Q11: Is there information on SHE regulations related to this compound?

A11: The provided research primarily focuses on this compound's biological activity and chemical characterization. Information on specific SHE regulations and compliance is not addressed in these studies.

Q12: What is known about the ADME properties of this compound?

A12: While specific details on this compound's ADME profile are limited in the provided research, some studies utilize in silico ADME predictions to assess its pharmacokinetic properties []. Further in vivo studies are needed to comprehensively understand its absorption, distribution, metabolism, and excretion.

Q13: What in vitro models have been used to study this compound's activity?

A13: this compound's biological activity has been evaluated using various in vitro models, including cell-based assays against cancer cell lines (e.g., HeLa, MCF-7, PC-3), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), and fungal species [, , , , , ].

Q14: Are there any animal models used to evaluate this compound's effects?

A14: Yes, this compound's anti-inflammatory activity has been demonstrated in a mouse model of ear edema, where it effectively reduced edema, myeloperoxidase activity, and pro-inflammatory cytokine levels []. Additionally, its potential to promote nerve regeneration has been investigated in mice with sciatic nerve injury [].

Q15: Have any clinical trials been conducted with this compound?

A15: The provided research focuses on preclinical studies and does not mention any clinical trials conducted with this compound.

Q16: Is there information on potential resistance mechanisms to this compound?

A16: The provided research does not delve into specific resistance mechanisms associated with this compound. Further investigations are needed to explore this aspect.

Q17: What is known about the safety profile of this compound?

A17: While this compound exhibits promising biological activities, some studies indicate cytotoxic effects against certain cell lines, such as human-derived macrophages []. Further research is crucial to comprehensively evaluate its toxicological profile and determine safe and effective dosages.

Q18: Are there any specific drug delivery strategies mentioned for this compound?

A18: The provided research primarily focuses on evaluating this compound's biological activity and does not explicitly mention specific drug delivery strategies. Further exploration of targeted delivery approaches could enhance its therapeutic potential.

Q19: How is this compound typically quantified in plant material or extracts?

A19: this compound quantification often employs techniques like high-performance liquid chromatography (HPLC) [, , ]. 1H-NMR spectroscopy can also be used for quantitative analysis by comparing specific signal integrals of this compound with an internal standard [].

Q20: Are there any studies on this compound's dissolution rate or solubility in various media?

A20: The research provided does not contain specific studies on this compound's dissolution or solubility properties.

Q21: Is there information on the validation of analytical methods used for this compound analysis?

A21: While specific method validation details are not provided, the research emphasizes using established analytical techniques like HPLC and NMR, suggesting adherence to standard validation practices for accuracy, precision, and specificity [, , ].

Q22: What measures are mentioned to ensure the quality and consistency of this compound?

A22: The research underscores using standard extraction and purification techniques, alongside robust analytical methods like HPLC and NMR, to characterize and quantify this compound, indicating efforts to maintain quality and consistency [, , ].

Q23: Does this compound elicit any immunological responses?

A23: The research provided focuses primarily on this compound's anti-inflammatory, antibacterial, and potential nerve regeneration-promoting activities. Information regarding its potential immunogenicity or effects on immune responses is not addressed.

Q24: Are there any known interactions between this compound and drug transporters?

A24: The research primarily focuses on this compound's biological activity and does not provide information about its potential interactions with drug transporters.

Q25: Does this compound induce or inhibit drug-metabolizing enzymes?

A25: The research provided does not address this compound's potential interactions with drug-metabolizing enzymes.

Q26: What research infrastructure and resources are crucial for studying this compound?

A26: Research on this compound relies on standard infrastructure and resources found in natural product chemistry and pharmacology laboratories. These include equipment for extraction, purification (e.g., chromatography systems), structure elucidation (e.g., NMR, MS), and biological evaluation (e.g., cell culture facilities, animal models).

Q27: What are some historical milestones in this compound research?

A27: this compound was first isolated from Cnicus benedictus [, ]. Since then, its isolation has been reported from various Centaurea species, highlighting its presence in this genus. Research has focused on its diverse biological activities, including anti-inflammatory, antibacterial, and potential nerve regeneration-promoting effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。